molecular formula C16H12BrNO3S B2578465 (2Z)-3-(5-bromo-2-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile CAS No. 891956-54-0

(2Z)-3-(5-bromo-2-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No. B2578465
CAS RN: 891956-54-0
M. Wt: 378.24
InChI Key: UVVGEJYJPCIPMZ-GDNBJRDFSA-N
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Description

(2Z)-3-(5-Bromo-2-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile, also known as 2Z-BMPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is an organic compound with a molecular weight of 468.47 g/mol and a melting point of 77-80°C. 2Z-BMPP is a member of the phenylsulfonylprop-2-enenitrile family, which is a group of compounds that have been studied for their potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Chemoselective Synthesis of Isomerical Pair of (E),(Z)-Mono-sulfones and Bis-sulfones The compound (2Z)-3-(5-bromo-2-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile is studied in the context of chemoselective synthesis, where it is treated with various agents to yield a mixture of (E) and (Z) isomers. These isomers are then subjected to bromination and further chemical reactions to obtain different compounds with potential utility in various fields. The study highlights the compound's reactivity and potential applications in synthesizing other chemical compounds through specific reaction pathways (Kumar et al., 2008).

Optical and Supramolecular Characterization The paper "Two Different Emissions of (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile Due to Crystal Habit and Size" discusses the optical and supramolecular properties of crystals formed from derivatives of (2Z)-3-(5-bromo-2-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile. The study reports on the photoluminescence properties of the crystals, noting that different crystallization conditions can lead to significant differences in their emission spectra. This property could be essential for applications in materials science and optical devices (Percino et al., 2017).

Interaction Studies and Crystal Packing The study on "N⋯π and O⋯π interactions rather than “directed” hydrogen bonding in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates" might provide insights into the interaction dynamics of (2Z)-3-(5-bromo-2-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile in a crystal matrix. The paper discusses how specific non-hydrogen bonding interactions, such as N⋯π and O⋯π, contribute to the crystal packing of closely related compounds, suggesting that similar interactions could be significant in the packing and stability of crystals containing (2Z)-3-(5-bromo-2-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile (Zhang, Wu, & Zhang, 2011).

properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3S/c1-21-16-8-7-13(17)9-12(16)10-15(11-18)22(19,20)14-5-3-2-4-6-14/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVGEJYJPCIPMZ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(5-bromo-2-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile

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